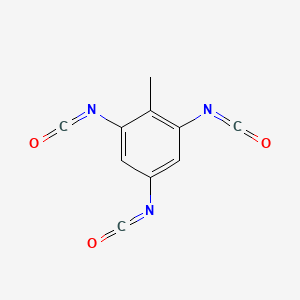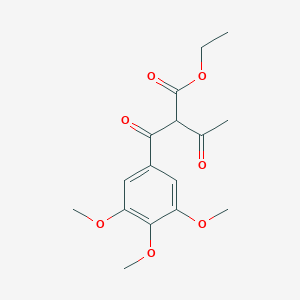
Toluene-2,4,6-triyl triisocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triisocyanato-2-methylbenzene is an organic compound with the molecular formula C10H5N3O3 and a molecular weight of 215.17 g/mol . It is a derivative of benzene, where three isocyanate groups are attached to the 1, 3, and 5 positions, and a methyl group is attached to the 2 position. This compound is known for its reactivity and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Triisocyanato-2-methylbenzene can be synthesized through the reaction of 1,3,5-triaminobenzene with phosgene. The reaction typically involves the following steps:
Formation of 1,3,5-triaminobenzene: This can be achieved by nitration of mesitylene followed by reduction of the nitro groups to amines.
Reaction with Phosgene: The 1,3,5-triaminobenzene is then reacted with phosgene (COCl2) under controlled conditions to form 1,3,5-triisocyanato-2-methylbenzene.
Industrial Production Methods
In industrial settings, the production of 1,3,5-triisocyanato-2-methylbenzene involves large-scale reactions with stringent control over temperature and pressure to ensure safety and maximize yield. The use of continuous flow reactors and automated systems helps in maintaining the desired reaction conditions and improving efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triisocyanato-2-methylbenzene undergoes various types of chemical reactions, including:
Addition Reactions: The isocyanate groups can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate groups are replaced by other functional groups.
Common Reagents and Conditions
Alcohols and Amines: These reagents are commonly used in addition reactions with 1,3,5-triisocyanato-2-methylbenzene to form urethanes and ureas.
Catalysts: Catalysts such as tertiary amines or organometallic compounds can be used to enhance the reaction rates.
Major Products
Urethanes: Formed by the reaction of isocyanate groups with alcohols.
Ureas: Formed by the reaction of isocyanate groups with amines.
Applications De Recherche Scientifique
1,3,5-Triisocyanato-2-methylbenzene has several applications in scientific research, including:
Polymer Chemistry: It is used as a cross-linking agent in the synthesis of polyurethanes and other polymers.
Material Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Bioconjugation: In biology and medicine, it is used for the modification of biomolecules to create bioconjugates for various applications.
Mécanisme D'action
The mechanism of action of 1,3,5-triisocyanato-2-methylbenzene involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as polymerization and bioconjugation, where the compound acts as a cross-linking agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triisocyanato-2,4,6-trimethylbenzene: Similar structure but with additional methyl groups at the 4 and 6 positions.
Hexamethylene diisocyanate: A linear diisocyanate used in similar applications.
Toluene diisocyanate: Another aromatic isocyanate with two isocyanate groups attached to a toluene ring.
Uniqueness
1,3,5-Triisocyanato-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other isocyanates. Its structure allows for the formation of highly cross-linked polymers and materials with unique mechanical properties.
Propriétés
Numéro CAS |
7373-26-4 |
|---|---|
Formule moléculaire |
C10H5N3O3 |
Poids moléculaire |
215.16 g/mol |
Nom IUPAC |
1,3,5-triisocyanato-2-methylbenzene |
InChI |
InChI=1S/C10H5N3O3/c1-7-9(12-5-15)2-8(11-4-14)3-10(7)13-6-16/h2-3H,1H3 |
Clé InChI |
PFUKECZPRROVOD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1N=C=O)N=C=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-methoxyphenyl)-4-{[(E)-phenylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12006056.png)
![17-Acetyl-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12006067.png)
![N-(3-Methoxyphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B12006081.png)


![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12006099.png)
![N'-[(E)-1-(1-naphthyl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B12006109.png)



![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12006124.png)

![2-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol](/img/structure/B12006135.png)
![4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B12006140.png)
